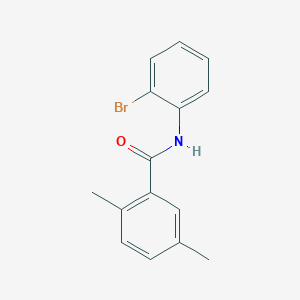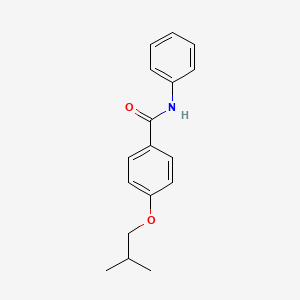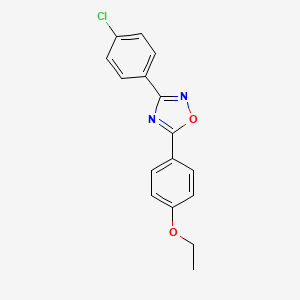![molecular formula C19H22N2OS B5771552 4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5771552.png)
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are more complex and involve multiple steps to ensure scalability and cost-effectiveness. These methods often include the use of advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. This compound inhibits the activity of RAF kinases, which are part of the MAPK/ERK signaling pathway that regulates cell growth and survival. Additionally, it inhibits the activity of VEGFR-2, PDGFR-β, and FLT-3, which are involved in angiogenesis, tumor growth, and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butyl-N-[(3-methylphenyl)amino]carbonothioylbenzamide: Similar in structure but with a different position of the methyl group.
tert-butyl (substituted benzamido)phenylcarbamate derivatives: These compounds have similar functional groups but different substituents on the benzene ring
Uniqueness
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide is unique due to its specific inhibition of multiple protein kinases involved in cancer cell proliferation and survival. This multi-targeted approach makes it particularly effective in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-13-7-5-6-8-16(13)20-18(23)21-17(22)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXIZGUAQUOTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide](/img/structure/B5771469.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)



![N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide](/img/structure/B5771513.png)

![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)
![4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B5771534.png)
![1-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE](/img/structure/B5771544.png)

![(3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one](/img/structure/B5771561.png)

